Phenylephrine glucuronide-d3
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Overview
Description
Phenylephrine glucuronide-d3 is a deuterium-labeled derivative of phenylephrine glucuronide. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure of phenylephrine glucuronide allows for the precise quantitation and tracing of the compound during pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylephrine glucuronide-d3 involves the deuteration of phenylephrine glucuronideThe reaction conditions for deuteration often involve the use of deuterium gas or deuterated reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. Quality control measures are implemented to verify the incorporation of deuterium atoms and the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Phenylephrine glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Scientific Research Applications
Phenylephrine glucuronide-d3 is widely used in scientific research for various applications:
Chemistry: It serves as a tracer in studies involving the metabolic pathways of phenylephrine and its derivatives.
Biology: The compound is used to investigate the biological effects and interactions of phenylephrine in cellular and animal models.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenylephrine.
Industry: The compound is utilized in the development and testing of new pharmaceuticals, particularly those involving deuterium-labeled compounds
Mechanism of Action
Phenylephrine glucuronide-d3 exerts its effects through the same mechanism as phenylephrine. It acts as an alpha-1 adrenergic receptor agonist, leading to vasoconstriction and increased blood pressure. The molecular targets include alpha-1 adrenergic receptors on vascular smooth muscle cells. The activation of these receptors triggers a cascade of intracellular signaling pathways, resulting in the contraction of blood vessels .
Comparison with Similar Compounds
Phenylephrine glucuronide-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in research studies. Similar compounds include:
Phenylephrine glucuronide: The non-deuterated form of phenylephrine glucuronide.
Phenylephrine sulfate: Another metabolite of phenylephrine, which undergoes sulfate conjugation.
Phenylephrine: The parent compound, which is widely used as a decongestant and vasopressor
This compound stands out due to its application in advanced pharmacokinetic and metabolic studies, providing valuable insights into the behavior of phenylephrine and its derivatives in biological systems .
Properties
Molecular Formula |
C15H21NO8 |
---|---|
Molecular Weight |
346.35 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1/i1D3 |
InChI Key |
DMVJUYDQYGHJIC-HGEUREDWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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